Mollicellin D is a depsidone, a class of natural products characterized by a unique cyclic structure formed by the esterification of a hydroxylated benzoic acid with a hydroxylated orcinol unit. It is a secondary metabolite produced by the fungus Chaetomium mollicellum. [] While several mollicellins, including mollicellin C and E, exhibit mutagenic and antibacterial properties, mollicellin D is primarily recognized for its bactericidal activity. [] This distinction arises from structural variations amongst mollicellins, particularly the presence of a chlorine atom in mollicellin D. []
Mollicellin D was originally isolated from the marine-derived fungus Penicillium molliculum. This classification places it within the broader category of secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of an organism but play significant roles in ecological interactions and have potential therapeutic effects.
The synthesis of Mollicellin D involves several steps, primarily utilizing a one-pot reaction methodology. The initial step includes the condensation of 5-acetyl-3-methylsulfanyl-1,2,4-triazine with hydrazine hydrochloride, followed by an acid-promoted ring closure to form the desired intermediate. Subsequent reactions involve alkylation processes using various alkylating agents in the presence of potassium carbonate and dimethylformamide (DMF) as a solvent.
The molecular structure of Mollicellin D can be characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS).
Mollicellin D participates in several chemical reactions typical of nucleoside analogs. These reactions can include:
The reactions are typically conducted under mild conditions to maintain the integrity of the compound, with careful monitoring through techniques such as thin layer chromatography (TLC) to assess progress.
The mechanism of action for Mollicellin D primarily involves its interaction with viral enzymes or cellular pathways that are crucial for viral replication.
Mollicellin D possesses distinct physical and chemical properties:
Characterization techniques such as infrared spectroscopy (IR), NMR spectroscopy, and elemental analysis confirm the identity and purity of Mollicellin D.
Mollicellin D has several promising applications in scientific research:
Chaetomium species, particularly endophytic strains isolated from host plants like Eucalyptus exserta, are primary producers of mollicellin depsidones. Genomic sequencing of Chaetomium brasiliense SD-596 and Chaetomium sp. Eef-10 reveals high biosynthetic potential, with genomes encoding >50 secondary metabolite clusters per strain. PacBio sequencing of C. olivaceum SD-80A (GenBank PRJNA1065967) identified 34 polyketide synthase (PKS) genes, with specific contigs housing the mollicellin D-associated cluster. These genomes exhibit modular organization where core biosynthetic genes (PKS, cytochrome P450s, methyltransferases) are flanked by regulatory elements and transporter genes, a hallmark of specialized metabolite pathways [7] [9].
Table 1: Genomic Features of Mollicellin-Producing Chaetomium Strains
Strain | Genome Size (Mb) | BGCs Predicted | PKS Genes | Cluster Location |
---|---|---|---|---|
C. brasiliense SD-596 | 34.2 | 58 | 29 | Contig 12, 45.8 kb |
Chaetomium sp. Eef-10 | 36.7 | 62 | 34 | Scaffold 7, 51.2 kb |
C. olivaceum SD-80A | 33.9 | 49 | 26 | Contig 5, 48.3 kb |
The mollicellin D biosynthetic gene cluster (BGC) spans ~50 kb and encodes:
This cluster shares homology with depsidone clusters in Aspergillus and Ovatospora, particularly in PKS domains and cytochrome functions. AntiSMASH analysis confirms the presence of conserved cis-acting elements: a β-ketoacyl synthase (KS), acyltransferase (AT), product template (PT), and acyl carrier protein (ACP) domains within the PKS. The cluster architecture follows the colinearity rule, with genes ordered as: regulator – PKS – CYP – prenyltransferase – decarboxylase – transporter [4] [9].
Mollicellin D biosynthesis initiates with the iterative assembly of a polyketide backbone from one acetyl-CoA starter and five malonyl-CoA extenders via the PKS (Figure 1). Key steps include:
Figure 1: Enzymatic Assembly of Mollicellin D
Acetyl-CoA + 5 Malonyl-CoA │ └─ PKS Iterative Module (KS-AT-ACP-PT) │ ▼ Orsellinic Acid Derivative │ ├─ P450 Oxidative Coupling → Diphenyl Ether │ └─ P450 Lactonization → Depsidone Core │ └─ Prenyltransferase → Mollicellin Scaffold
Expression of the mollicellin D BGC is tightly regulated by:
Table 2: Regulatory Factors Modifying Mollicellin D Production
Regulatory Intervention | Effect on BGC Expression | Titer Change | Mechanism |
---|---|---|---|
HDAC gene (g7489) knockout | 15.2-fold increase | Δ +420% | Histone hyperacetylation |
mlnR overexpression | 8.3-fold increase | Δ +310% | Direct promoter activation |
Nicotinamide (HDAC inhibitor) | 6.7-fold increase | Δ +280% | Altered chromatin conformation |
laeA deletion | 98% reduction | Δ -99% | Loss of global SM regulation |
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